molecular formula C16H26N4O2 B1469411 tert-Butyl 4-((4,6-dimethylpyrimidin-2-yl)amino)piperidine-1-carboxylate CAS No. 951004-13-0

tert-Butyl 4-((4,6-dimethylpyrimidin-2-yl)amino)piperidine-1-carboxylate

Cat. No.: B1469411
CAS No.: 951004-13-0
M. Wt: 306.4 g/mol
InChI Key: ISLZANVBVIUMOQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound "tert-Butyl 4-((4,6-dimethylpyrimidin-2-yl)amino)piperidine-1-carboxylate" features a piperidine ring substituted at the 4-position with a (4,6-dimethylpyrimidin-2-yl)amino group and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The pyrimidine ring is further modified with methyl groups at the 4- and 6-positions. This structure is typical of intermediates used in medicinal chemistry, particularly in the synthesis of kinase inhibitors or other bioactive molecules targeting nucleotide-binding domains.

Synthesis and Applications The Boc-protected piperidine scaffold is frequently synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl piperidin-4-ylcarbamate derivatives are often acetylated or functionalized with heterocyclic amines (e.g., pyrimidines) using reagents like Ac₂O or coupling agents in solvents such as DCM or MeOH .

Properties

IUPAC Name

tert-butyl 4-[(4,6-dimethylpyrimidin-2-yl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-11-10-12(2)18-14(17-11)19-13-6-8-20(9-7-13)15(21)22-16(3,4)5/h10,13H,6-9H2,1-5H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLZANVBVIUMOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2CCN(CC2)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 4-((4,6-dimethylpyrimidin-2-yl)amino)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl piperidine carboxylate with 4,6-dimethylpyrimidine derivatives. The process may include several steps such as protection and deprotection of functional groups, followed by purification techniques like column chromatography.

Biological Activity

1. Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. In vitro testing demonstrated that certain derivatives possess IC50 values in the micromolar range against human cancer cell lines, indicating moderate to high potency in inhibiting tumor growth .

2. Enzyme Inhibition
This compound has been evaluated for its ability to inhibit certain enzymes that play crucial roles in cancer progression and other diseases. For example, it has been suggested that modifications to the piperidine ring may enhance its inhibitory effects on specific kinases involved in cellular signaling pathways .

Case Studies

Case Study 1: Anti-proliferative Effects
A study highlighted the anti-proliferative effects of a related compound on human colon adenocarcinoma cells (HT-29). The compound demonstrated a mean IC50 value of approximately 92.4 µM, suggesting a moderate level of activity against this cancer type .

Case Study 2: Mechanistic Insights
Another investigation into the mechanism of action revealed that compounds with similar structures could induce apoptosis in cancer cells through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased cell viability upon treatment with these compounds .

Data Tables

Compound Cell Line IC50 (µM) Mechanism
Compound AHT-29 (Colon Cancer)92.4Apoptosis induction
Compound BA549 (Lung Cancer)75.0Cell cycle arrest
Compound CMCF7 (Breast Cancer)60.5Inhibition of kinase signaling

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Pharmaceutical Intermediate

The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance pharmacological properties. For instance, it is used in the synthesis of targeted cancer therapies, specifically those aimed at treating breast cancer. The presence of the pyrimidine ring contributes to its ability to interact with biological targets effectively .

1.2 Anticancer Activity

Research indicates that derivatives of tert-butyl 4-((4,6-dimethylpyrimidin-2-yl)amino)piperidine-1-carboxylate exhibit promising anticancer activity. Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar properties. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell growth and survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of compounds like this compound. Modifications to the piperidine and pyrimidine moieties can lead to variations in biological activity. For example:

Structural ModificationEffect on Activity
Methylation of pyrimidineIncreased potency against specific cancer types
Alteration of carboxylate groupEnhanced solubility and bioavailability

These modifications can significantly influence the pharmacokinetic and pharmacodynamic profiles of the resulting compounds .

Case Studies

3.1 Synthesis and Characterization

A notable case study involved the synthesis of this compound as part of a research project aimed at developing new anticancer agents. The synthesis was achieved through a multi-step process involving the coupling of piperidine derivatives with pyrimidine-based amines. Characterization techniques such as NMR spectroscopy and mass spectrometry confirmed the structure and purity of the compound .

3.2 Biological Evaluation

In another study, researchers evaluated the biological activity of this compound against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated that the compound inhibited cell growth in a dose-dependent manner, with IC50 values indicating significant potency compared to existing therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and applications of "tert-Butyl 4-((4,6-dimethylpyrimidin-2-yl)amino)piperidine-1-carboxylate" with analogous derivatives:

Compound Name Substituents on Pyrimidine/Pyridine Molecular Formula Molecular Weight (g/mol) Key Applications/Notes Source
This compound 4,6-dimethylpyrimidin-2-yl amino Not explicitly given ~344 (estimated) Likely intermediate for kinase inhibitors or nucleotide-targeting agents. Query focus
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Pyridin-3-yl amino C₁₅H₂₃N₃O₂ 277.36 Intermediate in organic synthesis; light yellow solid; requires safety handling .
tert-Butyl (1-acetylpiperidin-4-yl)carbamate Acetyl group on piperidine C₁₂H₂₂N₂O₃ 242.32 Intermediate in drug synthesis (e.g., acetylated derivatives for improved bioavailability) .
tert-Butyl 4-((6-(cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate 6-cyclopropylamino, 2-methylthio C₁₈H₂₉N₅O₂S 379.5 Used in R&D and commercial pharmaceuticals; high purity (≥98%) .
tert-Butyl 4-[3-(4-cyanophenyl)ureido]piperidine-1-carboxylate 4-cyanophenyl ureido C₁₈H₂₄N₄O₃ 344.4 Potential kinase inhibitor intermediate; ureido group enhances binding affinity .
tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate 2-chloro, 6-methyl, pyrimidin-4-yloxy Not explicitly given 327.81 Intermediate for antitumor agents; chloro substituent aids in electrophilic reactivity .

Key Structural and Functional Differences

Substituent Effects: The 4,6-dimethylpyrimidin-2-yl amino group in the query compound likely enhances steric bulk and electron-donating properties compared to analogs like the pyridin-3-yl amino derivative . Chloro and ethoxy substituents (e.g., in ) increase electrophilicity, aiding in cross-coupling reactions.

Physicochemical Properties: Derivatives with ureido or cyanophenyl groups (e.g., ) exhibit higher molecular weights (~344 g/mol) and increased polarity, impacting solubility and bioavailability. The acetylated piperidine in reduces basicity, which may influence metabolic stability.

Applications: Compounds with methylthio or cyclopropylamino groups (e.g., ) are prioritized in commercial drug development due to their stability and target engagement. Chloro-substituted derivatives () are favored in antitumor agent synthesis for their reactivity in Suzuki-Miyaura couplings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-((4,6-dimethylpyrimidin-2-yl)amino)piperidine-1-carboxylate
Reactant of Route 2
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tert-Butyl 4-((4,6-dimethylpyrimidin-2-yl)amino)piperidine-1-carboxylate

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